molecular formula C16H13N3O4S B2730387 N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-methylthiazole-4-carboxamide CAS No. 1207014-87-6

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-methylthiazole-4-carboxamide

Cat. No.: B2730387
CAS No.: 1207014-87-6
M. Wt: 343.36
InChI Key: OTLCRZSODLDQAD-UHFFFAOYSA-N
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Description

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-methylthiazole-4-carboxamide is a useful research compound. Its molecular formula is C16H13N3O4S and its molecular weight is 343.36. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Compounds

The synthesis of novel compounds, especially those with potential biological activities, is a primary application. For instance, the compound can serve as a starting material or intermediate in the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles, which have shown remarkable activity against the avian influenza virus (Hebishy, Salama, & Elgemeie, 2020). These synthetic routes offer a new avenue for developing antiviral agents, particularly against strains such as H5N1.

Antiviral and Antibacterial Activities

The antiviral activity of synthesized compounds, especially against influenza A virus (H5N1), highlights the potential of this chemical scaffold in medicinal chemistry. Compounds derived from such structures have shown significant viral reduction, indicating their potential as leads for antiviral drug development (Hebishy, Salama, & Elgemeie, 2020). Additionally, the antibacterial activity of benzoxazole-based compounds further emphasizes the broad-spectrum utility of this chemical backbone in combating various microbial threats (Vodela, Mekala, Danda, & Kodhati, 2013).

Carbonic Anhydrase Inhibition

Isoxazole-containing sulfonamides derived from the compound have shown potent inhibitory properties against carbonic anhydrase II and VII, which are crucial for various physiological processes. These findings suggest potential applications in designing inhibitors for treating conditions like glaucoma or neurological disorders (Altug, Güneş, Nocentini, Monti, Buonanno, & Supuran, 2017).

Histone Deacetylase Inhibition

Compounds with oxazole and thiazole moieties have been identified as potent histone deacetylase inhibitors, showing significant cytotoxicity against various cancer cell lines. This activity suggests the compound’s potential role in the development of new anticancer agents (Anh, Hai, Huong, Park, Jun, Kang, Kwon, Dung, Anh, Hue, Han, & Nam, 2020).

Crystal Structure Analysis

The crystal structure analysis of pyrazole derivatives featuring the benzo[d][1,3]dioxol moiety provides insights into the molecular architecture and potential interactions that could be exploited in drug design (Kumara, Naveen, & Lokanath, 2017).

Properties

IUPAC Name

N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-2-methyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4S/c1-9-18-12(7-24-9)16(20)17-6-11-5-14(23-19-11)10-2-3-13-15(4-10)22-8-21-13/h2-5,7H,6,8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLCRZSODLDQAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)NCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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